molecular formula C18H14ClF3N2O2 B11148929 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11148929
M. Wt: 382.8 g/mol
InChI Key: CQFMYBCKAYNBBJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule featuring:

  • Indole core: A 5-methoxy-substituted indole ring, a heterocyclic structure known for its role in bioactive compounds (e.g., NSAIDs like indomethacin) .
  • Acetamide linker: Connects the indole moiety to a substituted phenyl group.
  • Phenyl substituents: A 2-chloro-5-(trifluoromethyl)phenyl group, providing steric bulk and electron-withdrawing properties.

This compound’s design likely targets cyclooxygenase (COX) enzymes, similar to indomethacin derivatives, but structural modifications aim to enhance selectivity and metabolic stability .

Properties

Molecular Formula

C18H14ClF3N2O2

Molecular Weight

382.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H14ClF3N2O2/c1-26-13-3-5-16-11(8-13)6-7-24(16)10-17(25)23-15-9-12(18(20,21)22)2-4-14(15)19/h2-9H,10H2,1H3,(H,23,25)

InChI Key

CQFMYBCKAYNBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 5-methoxyindole in the presence of a suitable acylating agent . The reaction conditions typically involve the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamides with COX Inhibitory Activity

a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide
  • Structure : Shares the 5-methoxyindole core but includes a phenethyl amide and 4-chlorobenzoyl group.
  • Activity : Selective COX-2 inhibitor (IC₅₀ = 0.1 µM) with reduced gastrointestinal toxicity compared to indomethacin. However, it exhibits poor metabolic stability due to oxidation of the phenethyl group .
  • Comparison : The trifluoromethyl group in the target compound may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
b) CF₃-Indomethacin (2-(1-(4-chlorobenzoyl)-5-methoxy-2′-trifluoromethyl-1H-indol-3-yl)-ethanoic acid)
  • Structure : Replaces the 2′-methyl group in indomethacin with trifluoromethyl.
  • Activity : 10-fold greater COX-1/COX-2 inhibition potency than indomethacin, attributed to enhanced electron-withdrawing effects of CF₃ .
  • Comparison : The target compound’s acetamide linkage (vs. carboxylic acid in CF₃-indomethacin) may reduce ulcerogenicity while retaining COX affinity.

Substituted Phenyl Acetamides with Heterocyclic Moieties

a) N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • Structure : Features a triazole-sulfanyl group instead of indole.
  • Activity: No explicit data, but triazole moieties often enhance pharmacokinetic properties (e.g., solubility, metabolic resistance) .
  • Comparison : The target compound’s indole core may offer stronger π-π stacking interactions in enzyme binding compared to triazole .
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • Structure : Benzothiazole core with dual trifluoromethyl groups.
  • Activity: Benzothiazoles are associated with anticancer and antimicrobial properties.
  • Comparison : The target compound’s indole moiety may provide better COX isoform selectivity than benzothiazole-based analogs.

Insecticide-Related Acetamides

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure: Pyrazole core with cyano and chloro substituents.
  • Activity : Intermediate in synthesizing fipronil-like insecticides, targeting GABA receptors .
  • Comparison : While both compounds have acetamide linkers, the target compound’s indole and phenyl substituents suggest a divergent mechanism (COX vs. neuronal ion channels).

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Target Metabolic Stability
Target Compound Indole 5-OCH₃, 2-Cl-5-CF₃-C₆H₃ COX-2 (inferred) High (CF₃ reduces oxidation)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide Indole Phenethyl amide, 4-Cl-benzoyl COX-2 Low (oxidized phenethyl)
CF₃-Indomethacin Indole 2′-CF₃, carboxylic acid COX-1/COX-2 Moderate
N-[2-chloro-5-(trifluoromethyl)phenyl]-triazole-sulfanyl acetamide Triazole 3-methylphenyl, pyridinyl Unknown High (heterocyclic stability)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-CF₃-phenyl)acetamide Benzothiazole Dual CF₃ groups Antimicrobial (inferred) High

Key Research Findings

  • Electron-Withdrawing Groups : The 2-chloro-5-trifluoromethylphenyl group in the target compound enhances binding to hydrophobic pockets in COX-2, similar to CF₃ substitutions in indomethacin analogs .
  • Metabolic Stability : Fluorinated groups (e.g., CF₃) reduce oxidative metabolism, as shown in studies where fluorophenyl analogs of indomethacin amides exhibited longer half-lives .
  • Selectivity : Indole-based acetamides with bulky substituents (e.g., trifluoromethyl) show improved COX-2 selectivity over COX-1, reducing side effects .

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